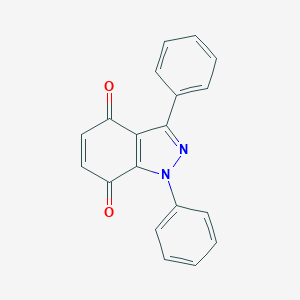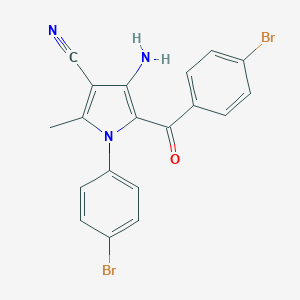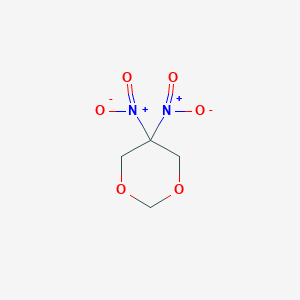
5,5-Dinitro-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dinitro-1,3-dioxane, also known as DNOC, is a highly explosive and toxic compound that has been widely used in the production of explosives, pesticides, and herbicides. Despite its hazardous nature, DNOC has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5,5-Dinitro-1,3-dioxane has been widely used in scientific research as a reagent for the detection of amino acids and peptides. It is also used as a cross-linking agent for the modification of proteins and nucleic acids. 5,5-Dinitro-1,3-dioxane has been found to be a potent inhibitor of mitochondrial respiration, making it useful for the study of oxidative phosphorylation and energy metabolism. Additionally, 5,5-Dinitro-1,3-dioxane has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Wirkmechanismus
5,5-Dinitro-1,3-dioxane exerts its biological effects by inhibiting the activity of mitochondrial complex II, also known as succinate dehydrogenase. This enzyme is involved in the electron transport chain and plays a critical role in the production of ATP. By inhibiting complex II, 5,5-Dinitro-1,3-dioxane disrupts the flow of electrons and reduces ATP production, leading to cellular dysfunction and death.
Biochemische Und Physiologische Effekte
5,5-Dinitro-1,3-dioxane has been shown to induce a variety of biochemical and physiological effects, including oxidative stress, DNA damage, and apoptosis. It has also been found to modulate the expression of genes involved in energy metabolism, inflammation, and cell cycle regulation. 5,5-Dinitro-1,3-dioxane has been shown to be toxic to a wide range of organisms, including bacteria, fungi, plants, and animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,5-Dinitro-1,3-dioxane in lab experiments is its potent inhibitory activity against mitochondrial complex II. This makes it a useful tool for studying oxidative phosphorylation and energy metabolism. Additionally, 5,5-Dinitro-1,3-dioxane has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, 5,5-Dinitro-1,3-dioxane is highly explosive and toxic, making it difficult to handle and store. Careful precautions must be taken to prevent accidents and exposure to 5,5-Dinitro-1,3-dioxane.
Zukünftige Richtungen
There are several potential future directions for the use of 5,5-Dinitro-1,3-dioxane in scientific research. One area of interest is the development of 5,5-Dinitro-1,3-dioxane-based cancer therapies. 5,5-Dinitro-1,3-dioxane has been shown to induce apoptosis in cancer cells, making it a potential candidate for the treatment of various types of cancer. Another area of interest is the use of 5,5-Dinitro-1,3-dioxane as a tool for studying energy metabolism and oxidative phosphorylation. Further research is needed to fully understand the mechanism of action of 5,5-Dinitro-1,3-dioxane and its potential applications in scientific research.
Conclusion
In conclusion, 5,5-Dinitro-1,3-dioxane is a highly explosive and toxic compound that has been extensively studied for its potential applications in scientific research. 5,5-Dinitro-1,3-dioxane has been shown to be a potent inhibitor of mitochondrial complex II, making it a useful tool for studying energy metabolism and oxidative phosphorylation. Additionally, 5,5-Dinitro-1,3-dioxane has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, careful precautions must be taken when handling and storing 5,5-Dinitro-1,3-dioxane due to its hazardous nature. Further research is needed to fully understand the mechanism of action of 5,5-Dinitro-1,3-dioxane and its potential applications in scientific research.
Synthesemethoden
5,5-Dinitro-1,3-dioxane can be synthesized by the nitration of dioxane with a mixture of nitric and sulfuric acids. The reaction is highly exothermic and requires careful control of temperature and concentration to prevent explosion. The resulting product is a yellow crystalline solid that is highly sensitive to impact and friction.
Eigenschaften
CAS-Nummer |
4776-97-0 |
|---|---|
Produktname |
5,5-Dinitro-1,3-dioxane |
Molekularformel |
C4H6N2O6 |
Molekulargewicht |
178.1 g/mol |
IUPAC-Name |
5,5-dinitro-1,3-dioxane |
InChI |
InChI=1S/C4H6N2O6/c7-5(8)4(6(9)10)1-11-3-12-2-4/h1-3H2 |
InChI-Schlüssel |
RDADUROBQIJEIM-UHFFFAOYSA-N |
SMILES |
C1C(COCO1)([N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1C(COCO1)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)
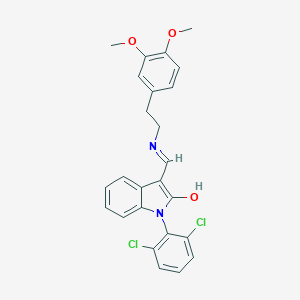
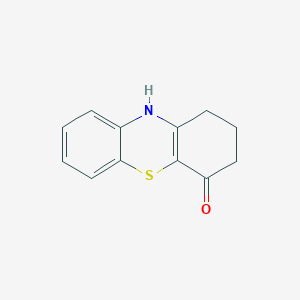
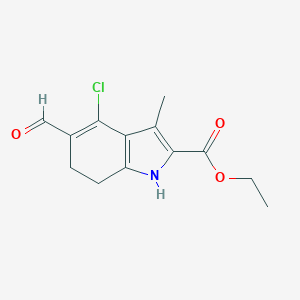
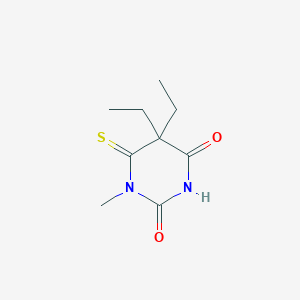
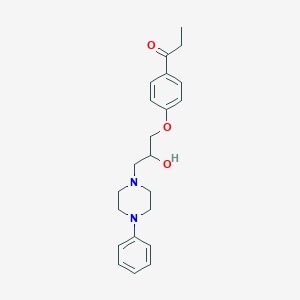
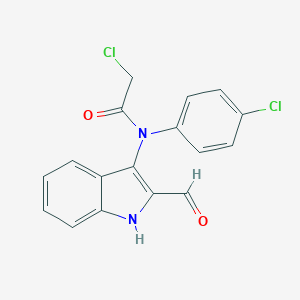
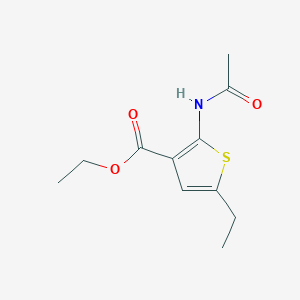

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
